4-Bromostyrene

Description

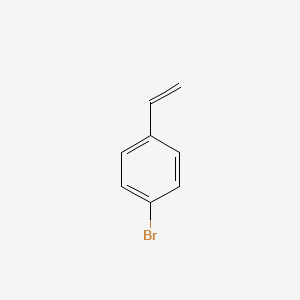

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c1-2-7-3-5-8(9)6-4-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGLDBIZIQMEGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24936-50-3 | |

| Record name | Benzene, 1-bromo-4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24936-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40174330 | |

| Record name | 4-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; mp = 3-6 deg C; [Alfa Aesar MSDS] | |

| Record name | 4-Bromostyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2039-82-9 | |

| Record name | 4-Bromostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-BROMOSTYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVK4S80XLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Bromostyrene CAS number and molecular weight

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This document provides the essential identifiers for 4-Bromostyrene, a para-halogenated derivative of styrene.

This compound is chemically defined as 1-bromo-4-ethenylbenzene.[1][2] The compound is a light greenish-yellow liquid at room temperature.[2] It is utilized in various chemical syntheses, including the formation of nitroolefins through alkene cross-metathesis and in nitroxide-mediated polymerization to create well-defined poly(this compound).[2][3]

The core quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 2039-82-9[3][4][5][6][7] |

| Molecular Weight | 183.04 g/mol [1][2] |

| Molecular Formula | C8H7Br[1][4][8] |

References

- 1. This compound | C8H7Br | CID 16263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 2039-82-9 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 2039-82-9 | FB16259 | Biosynth [biosynth.com]

- 5. This compound | 2039-82-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. accustandard.com [accustandard.com]

- 7. This compound - [sigmaaldrich.com]

- 8. This compound | 2039-82-9 [chemicalbook.com]

Solubility Profile of 4-Bromostyrene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromostyrene in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and presents detailed experimental protocols for determining solubility, which can be employed for in-house quantification.

Data Presentation: Solubility of this compound

| Solvent | Classification | Solubility at Ambient Temperature |

| Alcohols | ||

| Methanol | Polar Protic | Soluble[1][2] |

| Ethanol | Polar Protic | Miscible[3][4][5][6][7] |

| Ethers | ||

| Diethyl Ether | Polar Aprotic | Miscible[3][4][5][6][7] |

| Aromatic Hydrocarbons | ||

| Benzene | Nonpolar | Miscible[3][4][5][6][7] |

| Halogenated Solvents | ||

| Chloroform | Polar Aprotic | Soluble[1][2] |

Note: "Miscible" indicates that the substances are soluble in each other in all proportions, forming a homogeneous solution. "Soluble" indicates that this compound dissolves in the solvent, but the exact concentration of a saturated solution is not specified in the available literature.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, the following experimental methodologies can be employed. These protocols are standard methods for determining the solubility of a liquid or solid solute in an organic solvent.

Gravimetric Method for Solubility Determination

This is a fundamental and widely used method for determining the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with tight-fitting caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a period to allow the excess solute to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Quantification:

-

Weigh the container with the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the container in an oven at a temperature below the boiling point of this compound but sufficient to remove the solvent.

-

Once the solvent is completely evaporated, cool the container in a desiccator and weigh it again. The difference in mass corresponds to the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the mass of the dissolved solute and the initial volume of the solvent or solution.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a more sensitive and often faster method for determining solubility, especially for sparingly soluble compounds.

Materials and Equipment:

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the analyte and solvent

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Vials, syringes, and syringe filters

Procedure:

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution of this compound in the chosen solvent at a controlled temperature.

-

-

Sample Preparation for HPLC Analysis:

-

After the equilibration period, centrifuge the sample to pellet the excess solute.

-

Withdraw a small aliquot of the supernatant and filter it through a syringe filter.

-

Dilute the filtered sample with a known volume of a suitable solvent (often the mobile phase) to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

-

Sample Analysis and Quantification:

-

Inject the diluted sample of the saturated solution into the HPLC system.

-

Determine the peak area corresponding to this compound.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor. This concentration represents the solubility of this compound in the solvent at that temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound using a generalized experimental approach.

Caption: Workflow for experimental determination of this compound solubility.

References

- 1. This compound | 2039-82-9 | TCI AMERICA [tcichemicals.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. This compound | 2039-82-9 [chemicalbook.com]

- 4. This compound, 98%, stab. with 0.1% 4-tert-butylcatechol 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. lookchem.com [lookchem.com]

- 6. BROMOSTYRENE-4 [chembk.com]

- 7. Buy this compound | 2039-82-9 [smolecule.com]

Spectroscopic Analysis of 4-Bromostyrene: A Technical Guide

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 4-bromostyrene. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and chemical analysis. This document outlines the characteristic spectral data, detailed experimental protocols for data acquisition, and logical workflows for spectral interpretation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound.

Table 1: ¹H NMR Spectral Data for this compound

Solvent: Chloroform-d (CDCl₃) | Instrument Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.45 | Doublet (d) | 8.5 | 2H | Aromatic (H-2, H-6) |

| 7.27 | Doublet (d) | 8.6 | 2H | Aromatic (H-3, H-5) |

| 6.65 | Doublet of Doublets (dd) | 17.6, 10.9 | 1H | Vinylic (H-7) |

| 5.74 | Doublet (d) | 17.5 | 1H | Vinylic (H-8, trans) |

| 5.28 | Doublet (d) | 10.9 | 1H | Vinylic (H-8, cis) |

Data sourced from reference[1].

Table 2: ¹³C NMR Spectral Data for this compound

Solvent: Chloroform-d (CDCl₃) | Instrument Frequency: 101 MHz

| Chemical Shift (δ) ppm | Assignment |

| 136.42 | Aromatic (C-4) |

| 135.68 | Vinylic (C-7) |

| 131.59 | Aromatic (C-2, C-6) |

| 127.73 | Aromatic (C-3, C-5) |

| 121.56 | Aromatic (C-1) |

| 114.58 | Vinylic (C-8) |

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Technique: Neat Liquid Film

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100-3000 | C-H Stretch | Aromatic & Vinylic | Medium-Weak |

| ~1628 | C=C Stretch | Vinylic | Medium |

| ~1600, ~1500 | C=C Stretch (in-ring) | Aromatic | Medium-Strong |

| ~1070 | C-Br Stretch | Aryl Halide | Strong |

| 990, 910 | =C-H Bend (out-of-plane) | Vinylic | Strong |

| 840-810 | C-H Bend (out-of-plane) | para-disubstituted Aromatic | Strong |

Characteristic absorption ranges sourced from references[2][3][4].

Experimental Protocols

The following sections detail standardized procedures for acquiring high-quality NMR and IR spectra of liquid samples such as this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound in a deuterated solvent.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

5 mm NMR tubes and caps

-

Pasteur pipette with glass wool

-

Vortex mixer (optional)

Procedure:

-

Sample Preparation:

-

For ¹H NMR, weigh approximately 5-25 mg of this compound directly into a clean, dry vial.

-

For ¹³C NMR, a higher concentration is required; use approximately 50-100 mg of the sample.

-

-

Dissolution:

-

Add approximately 0.6-0.7 mL of CDCl₃ (containing TMS) to the vial.

-

Gently swirl or vortex the vial until the sample is fully dissolved. The solution should be clear and transparent.

-

-

Filtration and Transfer:

-

To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Capping and Cleaning:

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

-

-

Data Acquisition:

-

Insert the prepared sample into the NMR spectrometer.

-

Follow the instrument-specific software instructions to lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum. A standard experiment typically requires 8 to 16 scans.

-

Acquire the proton-decoupled ¹³C spectrum. This will require a significantly larger number of scans (e.g., 128 to 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak (δ ≈ 77.16 ppm).

-

Integrate the peaks in the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants.

-

Protocol for Infrared (IR) Spectroscopy

Objective: To obtain a transmission IR spectrum of neat (undiluted) this compound.

Materials:

-

This compound sample (liquid)

-

Polished salt plates (e.g., NaCl or KBr)

-

FTIR spectrometer

-

Disposable pipette or capillary tube

-

Acetone or other suitable volatile solvent for cleaning

-

Lint-free tissues (e.g., KimWipes)

Procedure:

-

Spectrometer Preparation:

-

Ensure the sample chamber of the FTIR spectrometer is empty.

-

Collect a background spectrum. This measures the absorbance of ambient air (CO₂, H₂O) and the instrument itself, which will be automatically subtracted from the sample spectrum.[5]

-

-

Sample Application:

-

Place one clean, dry salt plate on a clean surface.

-

Using a disposable pipette or capillary tube, place a single drop of this compound onto the center of the plate.[6]

-

Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform capillary film between the plates.[1] Avoid creating air bubbles.

-

-

Data Acquisition:

-

Place the "sandwiched" salt plates into the sample holder in the spectrometer.

-

Close the sample chamber lid.

-

Acquire the sample spectrum. The instrument will irradiate the sample with infrared light and record the frequencies that are absorbed.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Use the software tools to identify the wavenumbers (in cm⁻¹) of the major absorption bands.

-

Correlate these absorption bands with specific bond vibrations to identify the functional groups present in the molecule.

-

-

Cleaning:

-

Disassemble the salt plates.

-

Rinse both plates thoroughly with a dry, volatile solvent like acetone.

-

Gently wipe the plates dry with a lint-free tissue and store them in a desiccator to protect them from moisture.

-

Visualization of Spectroscopic Analysis

The following diagrams, generated using the DOT language, illustrate the logical relationships in the spectroscopic analysis of this compound.

Caption: Correlation of this compound structural features with their spectroscopic signals.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(2039-82-9) 1H NMR spectrum [chemicalbook.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound(2039-82-9) 13C NMR spectrum [chemicalbook.com]

The Versatility of 4-Bromostyrene in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromostyrene, a functionalized styrene monomer, has emerged as a pivotal building block in the field of polymer chemistry. Its unique combination of a polymerizable vinyl group and a reactive bromine atom on the aromatic ring allows for the synthesis of a diverse array of well-defined polymers with tailored functionalities. This technical guide provides an in-depth exploration of the applications of this compound, focusing on various polymerization techniques, post-polymerization modifications, and the properties of the resulting polymeric materials. The versatility of poly(this compound) as a precursor for advanced materials makes it a subject of significant interest in areas ranging from organic electronics to biomedical applications.

Core Applications in Polymer Synthesis

The presence of the bromine atom on the styrene monomer opens up a vast landscape of chemical transformations, making this compound a versatile tool for polymer scientists.

1. Precursor to Functional Polymers: Poly(this compound) serves as a reactive scaffold for a multitude of post-polymerization modification reactions. The carbon-bromine bond is amenable to a variety of coupling reactions, enabling the introduction of a wide range of functional groups. This allows for the synthesis of polymers with precisely controlled chemical and physical properties that would be difficult to achieve by direct polymerization of the corresponding functional monomers.

2. Conductive Polymers and Organic Electronics: this compound is a key monomer in the synthesis of conjugated polymers, such as poly(1,4-phenylenevinylene) (PPV), through reactions like the Heck coupling.[1][2] These materials are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.[1] The incorporation of this compound influences the electronic and optical properties of the final materials.[1]

3. Advanced Materials: Copolymers of this compound are utilized in the formulation of high-performance materials, including coatings, adhesives, and sealants, offering enhanced thermal stability and chemical resistance.[3] Its incorporation into plastic composites can improve impact resistance and thermal properties.[4]

4. Biomedical Applications: The ability to functionalize poly(this compound) makes it a candidate for biomedical applications, such as drug delivery systems, where its biocompatibility and capacity to form stable structures can be leveraged to enhance therapeutic efficacy.[3][4]

5. Silsesquioxanes and Hybrid Materials: this compound is used in the synthesis of silsesquioxanes, a class of silicon-oxygen cage compounds.[5] This opens avenues for creating novel hybrid organic-inorganic materials with enhanced thermal and mechanical stability.[1]

Polymerization Methodologies

The choice of polymerization technique is crucial in determining the molecular weight, polydispersity, and architecture of the resulting poly(this compound).

Controlled Radical Polymerization

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly well-suited for this compound. These methods allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).[6][7][8]

-

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing styrenic monomers.[7][9] It utilizes a transition metal catalyst (typically copper-based) to establish a dynamic equilibrium between active propagating radicals and dormant species, enabling controlled polymer growth.[9] This technique is tolerant to a wide range of functional groups, making it suitable for the direct polymerization of this compound.[7]

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: RAFT polymerization employs a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization via a reversible chain-transfer process.[8] This method offers excellent control over the polymer architecture and is compatible with a broad range of monomers and reaction conditions.[8]

Anionic Polymerization

Living anionic polymerization is known for its ability to produce polymers with very well-defined structures, including narrow molecular weight distributions and controlled molecular weights.[1][10] However, the direct anionic polymerization of this compound can be challenging due to potential side reactions involving the electrophilic C-Br bond, which can react with the highly nucleophilic carbanionic propagating center.[1] Careful control of reaction conditions, such as low temperatures, is necessary to achieve successful polymerization.

Free Radical Polymerization

Conventional free radical polymerization can also be used to synthesize poly(this compound). While this method is experimentally simpler, it offers less control over the polymer's molecular weight and distribution, typically resulting in polymers with a broader PDI compared to controlled polymerization techniques.[11]

Quantitative Data Summary

The properties of poly(this compound) are highly dependent on the polymerization method employed. The following table summarizes typical data for poly(this compound) synthesized via different techniques.

| Polymerization Method | Number-Average Molecular Weight (M | Polydispersity Index (PDI) (M | Glass Transition Temperature (T |

| Free Radical Polymerization | 11,300[11] | 1.15[11] | ~118 - 140[12][13] |

| Anionic Polymerization | Controllable (e.g., 5,000 - 100,000+) | Very Low (< 1.1) | ~118 - 140[12][13] |

| ATRP | Controllable (e.g., 5,000 - 50,000+) | Low (1.1 - 1.3) | ~118 - 140[12][13] |

| RAFT Polymerization | Controllable (e.g., 5,000 - 100,000+) | Low (1.1 - 1.2) | ~118 - 140[12][13] |

Post-Polymerization Modification: A Gateway to Functional Materials

The true strength of this compound in polymer chemistry lies in the versatility of the resulting poly(this compound) as a reactive intermediate. The bromine functionality serves as a handle for a variety of powerful cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a highly efficient palladium-catalyzed cross-coupling of the aryl bromide on the polymer with an organoboron compound (e.g., a boronic acid or ester).[14] This reaction is widely used to introduce new aryl groups onto the polymer backbone, enabling the synthesis of conjugated polymers, polymers with tailored refractive indices, or polymers with specific recognition sites.[15]

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene.[16][17][18] This reaction is instrumental in the synthesis of poly(phenylene vinylene)s and their derivatives, which are key materials in organic electronics.[16][18] It allows for the extension of the polymer's conjugation and the introduction of vinylic side chains.

Experimental Protocols

The following are representative, detailed methodologies for key experiments involving this compound.

Protocol 1: Synthesis of Poly(this compound) via Atom Transfer Radical Polymerization (ATRP)

This protocol describes a typical ATRP of this compound to synthesize a well-defined homopolymer.

Materials:

-

This compound (inhibitor removed)

-

Ethyl α-bromoisobutyrate (EBiB) (initiator)

-

Copper(I) bromide (CuBr) (catalyst)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

-

Anisole (solvent)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas supply

-

Schlenk flask and line

Procedure:

-

Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol). Seal the flask with a rubber septum, and evacuate and backfill with inert gas (e.g., argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anisole (e.g., 5 mL), purified this compound (e.g., 10 mmol), EBiB (e.g., 0.1 mmol), and PMDETA (e.g., 0.1 mmol) via syringe.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Place the flask in a preheated oil bath at a set temperature (e.g., 90 °C) and stir.

-

Monitoring and Termination: Monitor the reaction progress by taking samples periodically and analyzing for monomer conversion via ¹H NMR or gas chromatography. After the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature.

-

Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF) and precipitate the polymer into a large excess of a non-solvent (e.g., methanol). Filter the precipitated polymer, wash with methanol, and dry under vacuum to a constant weight.

Protocol 2: Post-Polymerization Modification of Poly(this compound) via Suzuki-Miyaura Coupling

This protocol details the functionalization of poly(this compound) with an arylboronic acid.

Materials:

-

Poly(this compound) (synthesized via ATRP or other methods)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂) (catalyst precursor)

-

Triphenylphosphine (PPh₃) (ligand)

-

Potassium carbonate (K₂CO₃) (base)

-

Toluene/Water (solvent mixture)

-

Methanol (for precipitation)

-

Argon or Nitrogen gas supply

-

Schlenk flask and line

Procedure:

-

Reaction Setup: To a Schlenk flask, add poly(this compound) (e.g., 1 mmol of repeat units), arylboronic acid (e.g., 1.5 mmol), Pd(OAc)₂ (e.g., 0.02 mmol), PPh₃ (e.g., 0.08 mmol), and K₂CO₃ (e.g., 3 mmol).

-

Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 10:1 v/v, 20 mL total). Degas the mixture by bubbling with inert gas for 30 minutes.

-

Reaction: Heat the mixture to reflux (e.g., 90-100 °C) under an inert atmosphere with vigorous stirring for 24-48 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with THF and filter to remove inorganic salts.

-

Purification: Concentrate the filtrate and precipitate the functionalized polymer into methanol. The precipitation and redissolution process may be repeated to ensure the removal of residual catalyst and unreacted reagents.

-

Drying: Dry the final polymer under vacuum to a constant weight.

Conclusion

This compound is a highly valuable monomer in modern polymer chemistry, offering access to a wide range of well-defined and functional polymeric materials. The ability to control the polymerization process through techniques like ATRP and RAFT, combined with the extensive possibilities for post-polymerization modification via cross-coupling reactions, makes poly(this compound) a versatile platform for the development of advanced materials. Its applications in organic electronics, high-performance coatings, and biomedical devices are a testament to its importance. As research in these areas continues to advance, the demand for precisely engineered polymers derived from this compound is expected to grow, further solidifying its role as a key building block in materials science and drug development.

References

- 1. osti.gov [osti.gov]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Rapid synthesis of ultrahigh molecular weight and low polydispersity polystyrene diblock copolymers by RAFT-mediated emulsion polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. Stopping the Chain: Isolated Molecular Intermediates of Anionic Styrene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. polymersource.ca [polymersource.ca]

- 12. researchgate.net [researchgate.net]

- 13. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 14. odp.library.tamu.edu [odp.library.tamu.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. materials.uoi.gr [materials.uoi.gr]

- 18. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Versatile Monomer: A Technical History of 4-Bromostyrene

West Lafayette, IN – December 13, 2025 – 4-Bromostyrene, a cornerstone monomer in the synthesis of specialty polymers and a valuable intermediate in organic chemistry, has a rich history of discovery and synthetic evolution. This technical guide delves into the core of its inception, tracing the path from its initial synthesis to the development of more sophisticated production methods, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical compound.

From a Modest Yield to High Purity: The Discovery and Early Synthesis

The first documented synthesis of this compound occurred in the mid-20th century. This pioneering method involved the dehydrohalogenation of 4-bromo-(1-chloroethyl)benzene. The process utilized potassium hydrogen sulfate as a reagent and relied on vacuum distillation for the isolation of the final product. While this initial approach successfully produced this compound, it yielded a product with a purity of approximately 64%.[1]

A significant advancement in the synthesis of this compound was detailed by C. G. Overberger and J. H. Saunders in the well-respected publication, Organic Syntheses. Their method, which became a benchmark for laboratory-scale preparation, focused on the dehydration of 4-bromophenylmethylcarbinol. This procedure offered a more reliable and accessible route to the monomer.

Subsequent research focused on improving both the yield and purity of this compound. A notable development was the application of phase-transfer catalysis. The use of quaternary ammonium salts, such as Aliquat 336, as phase-transfer catalysts, dramatically improved the efficiency of the dehydrohalogenation reaction, boosting yields to a more respectable 80–82.5%.[1]

The Evolution of Synthetic Methodologies

The quest for more efficient and versatile methods for synthesizing this compound has led to the exploration of various chemical transformations. These modern techniques offer advantages in terms of yield, purity, and substrate scope.

One of the prominent modern methods is the Wittig reaction . This powerful olefination reaction provides a direct route to this compound by reacting 4-bromobenzaldehyde with a phosphorus ylide, typically generated from methyltriphenylphosphonium bromide. This method is highly valued for its reliability and predictability in forming the carbon-carbon double bond.

Another significant advancement came with the advent of palladium-catalyzed cross-coupling reactions. The Heck reaction , for instance, allows for the synthesis of this compound by coupling 4-bromobenzene derivatives with a vinylating agent. Similarly, the Suzuki coupling offers a versatile approach by reacting a boron-based reagent with a suitable aromatic halide. These transition-metal-catalyzed methods have broadened the accessibility of this compound and its derivatives.

A high-yield laboratory synthesis involves the treatment of 1-bromo-4-(1,2-dibromoethyl)benzene with a reducing agent, a method that can achieve yields of up to 93%.[1]

Quantitative Data on Historical Synthesis Methods

The following table summarizes the key quantitative data associated with the historical evolution of this compound synthesis, providing a clear comparison of the different methodologies.

| Method | Starting Material(s) | Key Reagents | Yield (%) | Purity (%) | Reference |

| Initial Synthesis | 4-Bromo-(1-chloroethyl)benzene | Potassium hydrogen sulfate | - | ~64 | [1] |

| Phase-Transfer Catalysis | 4-Bromo-(1-chloroethyl)benzene | Aliquat 336, NaOH | 80-82.5 | - | [1] |

| From Dibromo Precursor | 1-Bromo-4-(1,2-dibromoethyl)benzene | - | up to 93 | - | [1] |

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these historical methods, the following detailed experimental protocols are provided.

Purification of this compound (Based on Overberger & Saunders, 1955)

This procedure outlines the purification of this compound, a critical step in obtaining a high-purity monomer suitable for polymerization and further reactions.

Procedure:

-

Dissolve the crude this compound in diethyl ether.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

To inhibit polymerization, add approximately 0.1 g of 4-tert-butylcatechol for every 100 g of this compound.

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether under reduced pressure using a rotary evaporator. It is recommended to use as high a vacuum as possible.

-

Distill the residue under reduced pressure.

-

Store the purified this compound in a dark bottle in the presence of the polymerization inhibitor at the same concentration as in step 3.

Synthesis of this compound via Wittig Reaction

This protocol provides a step-by-step guide for the synthesis of this compound from 4-bromobenzaldehyde.

Procedure:

-

In a round-bottom flask, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium, dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic routes to this compound.

Figure 1. Comparative workflow of early and Wittig syntheses of this compound.

Figure 2. Palladium-catalyzed routes to this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of 4-Bromostyrene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the responsible handling of 4-bromostyrene in a laboratory setting. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's properties, toxicity, and safe handling procedures. It further outlines detailed experimental protocols for toxicity assessment and provides visual workflows for risk management and emergency response.

Physicochemical and Toxicological Profile of this compound

This compound (CAS No: 2039-82-9), a para-halogenated styrene derivative, is a key intermediate in various organic syntheses, including the preparation of nitroolefins and poly(1,4-phenylenevinylene).[1] Its utility in research and development necessitates a thorough understanding of its inherent hazards.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing appropriate storage, handling, and emergency response procedures.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇Br | [2][3] |

| Molecular Weight | 183.05 g/mol | [2][4] |

| Appearance | Light yellow to yellow liquid | [1][2] |

| Melting Point | 4.5 °C | [2][3] |

| Boiling Point | 214.3 ± 9.0 °C at 760 mmHg; 89 °C at 16 mmHg | [1][3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 75 °C / 167 °F (closed cup) | [2][5] |

| Solubility | Insoluble in water. Miscible with ethanol, ether, and benzene. | [1][2] |

| Vapor Density | 6.3 | [5] |

| Refractive Index | 1.594 (at 20°C) | [1] |

Toxicological Data and Hazard Classification

This compound is classified as a hazardous substance, primarily causing skin and eye irritation.[4][6] Inhalation may lead to respiratory tract irritation.[2] A summary of its GHS hazard classification is provided in Table 2.

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][6] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | [4][6] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation | [4] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [7] |

| Flammable Liquids | 4 | H227: Combustible liquid | [8] |

Experimental Protocols for Toxicity Assessment

The following sections detail the standardized methodologies for assessing the acute toxicity of this compound, based on OECD guidelines. These protocols are fundamental for the classification and labeling of the chemical and for understanding its potential health effects.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute oral toxicity of a substance and allows for its classification.[9]

Principle: A stepwise procedure is used where groups of animals of a single sex (typically female rats) are administered the test substance at one of the fixed dose levels (5, 50, 300, and 2000 mg/kg).[9] The initial dose is selected based on a sighting study to be a dose expected to produce some signs of toxicity without mortality.[9] Subsequent dosing at higher or lower levels depends on the observed effects.[9]

Methodology:

-

Animal Selection: Healthy, young adult female rats are used. They are fasted overnight before dosing.[9]

-

Dose Administration: The test substance, this compound, is administered as a single dose by gavage.[9]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[9]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[9]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion.[10]

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal (typically an albino rabbit).[10] The degree of irritation is scored at specific intervals.[10]

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, the fur is removed from a small area on the back of the animal.[11]

-

Test Substance Application: A dose of 0.5 mL of this compound is applied to the prepared skin area and covered with a gauze patch and semi-occlusive dressing for 4 hours.[10]

-

Observation and Scoring: After the exposure period, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours, and up to 14 days if effects persist.[10] The severity of the reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or damage.[12]

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (albino rabbit).[12] The other eye serves as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[12]

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used. Both eyes are examined before the test to ensure no pre-existing irritation.[13]

-

Test Substance Instillation: A single dose of 0.1 mL of this compound is instilled into the conjunctival sac of one eye.[14]

-

Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after instillation, and observations are continued for up to 21 days if effects are present.[14] Ocular lesions are scored according to a standardized scale.[14]

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured at approximately 570 nm using a microplate reader.[16]

Signaling Pathways and Workflows

Postulated Metabolic Pathway of this compound

The metabolism of this compound is expected to be analogous to that of styrene. The primary metabolic activation is anticipated to occur via oxidation of the vinyl side chain by cytochrome P450 enzymes, leading to the formation of this compound-7,8-oxide.[1] This epoxide is a reactive intermediate that can be detoxified by epoxide hydrolase to form the corresponding diol.[1]

Caption: Postulated metabolic pathway of this compound.

Chemical Risk Assessment Workflow

A systematic risk assessment is paramount before handling this compound. This involves identifying hazards, assessing risks, and implementing control measures.

Caption: A general workflow for chemical risk assessment.

Emergency Spill Response Workflow

In the event of a spill, a clear and practiced response plan is crucial to mitigate risks to personnel and the environment.

Caption: Emergency response workflow for a chemical spill.

Safe Handling and Storage

Handling:

-

Always work in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid contact with skin, eyes, and clothing.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2]

-

Wash hands thoroughly after handling.[2]

-

Avoid inhalation of vapor or mist.[2]

-

Keep away from sources of ignition as this compound is a combustible liquid.[2]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

-

It is recommended to store refrigerated (approx. 4°C).[2]

-

Keep away from incompatible substances such as oxidizing agents, acids, bases, and halogens.[2]

-

Protect from direct sunlight.[2]

Emergency Procedures

First Aid Measures:

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[7]

Fire-Fighting Measures:

-

Use water spray, dry chemical, carbon dioxide, or appropriate foam as extinguishing media.[2]

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

-

Containers may explode when heated. Use a water spray to keep fire-exposed containers cool.[2]

Accidental Release Measures:

-

Evacuate the area and remove all sources of ignition.[2]

-

Ensure adequate ventilation.[2]

-

Wear appropriate PPE.[7]

-

Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable container for chemical waste disposal.[2][7]

-

Prevent the spill from entering drains or waterways.[7]

By adhering to the guidelines and information presented in this technical guide, researchers and scientists can significantly mitigate the risks associated with the handling of this compound, ensuring a safe and productive laboratory environment.

References

- 1. Mechanistic and Other Relevant Data - Styrene, Styrene-7,8-oxide, and Quinoline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. research.wayne.edu [research.wayne.edu]

- 3. Spill/Emergency Planning | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]

- 4. acs.org [acs.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchhub.com [researchhub.com]

- 10. oecd.org [oecd.org]

- 11. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 15. assaygenie.com [assaygenie.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

4-Bromostyrene: A Technical Guide to Commercial Availability, Pricing, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromostyrene (CAS No. 2039-82-9) is a halogenated derivative of styrene that serves as a versatile building block in organic synthesis and materials science. Its vinyl group and bromine atom provide reactive sites for a variety of chemical transformations, making it a valuable precursor for the synthesis of polymers, electronic materials, and complex organic molecules. This technical guide provides an in-depth overview of the commercial availability and pricing of this compound, along with detailed experimental protocols for its application in key synthetic reactions.

Commercial Availability and Pricing

This compound is readily available from a range of chemical suppliers. It is typically sold with a purity of 95-98% and is often stabilized with inhibitors such as 4-tert-butylcatechol (TBC) to prevent polymerization during storage.[1][2][3] The pricing of this compound varies depending on the supplier, quantity, and purity. Below is a summary of representative pricing from various vendors.

| Supplier | Quantity (g) | Purity (%) | Price (USD) | Price per Gram (USD) |

| Fisher Scientific | 5 | 98 | $70.65 | $14.13 |

| 25 | 98 | Contact for Price | - | |

| 100 | 98 | $677.65 | $6.78 | |

| TCI America | 5 | >95.0 | $63.25 | $12.65 |

| 25 | >95.0 | $203.00 | $8.12 | |

| Apollo Scientific | 5 | 98 | £15.00 (~$19) | ~$3.80 |

| 25 | 98 | £33.00 (~$42) | ~$1.68 | |

| 100 | 98 | £114.00 (~$145) | ~$1.45 | |

| Biosynth | 25 | - | $900.00 | $36.00 |

| 50 | - | $900.00 | $18.00 | |

| 100 | - | Contact for Price | - | |

| AccuStandard | 1 mL (100 µg/mL in Toluene) | Certified Reference Material | $20.00 | - |

Note: Prices are subject to change and may not include shipping and handling fees. Currency conversions are approximate. Please consult the supplier's website for the most current pricing and availability.

Physicochemical Properties

| Property | Value |

| CAS Number | 2039-82-9 |

| Molecular Formula | C₈H₇Br |

| Molecular Weight | 183.05 g/mol [4] |

| Appearance | Colorless to yellow liquid[5] |

| Boiling Point | 81 °C at 16 mmHg |

| Refractive Index | 1.5915-1.5965 @ 20°C[3] |

| Solubility | Miscible with ethanol, ether, and benzene.[2] |

Key Synthetic Applications and Experimental Protocols

This compound is a valuable monomer and intermediate in several important classes of organic reactions, including polymerization, Heck coupling, and Suzuki coupling.

Free Radical Polymerization of this compound

Poly(this compound) is a useful polymer intermediate that can be further functionalized. The following is a representative protocol for its synthesis via free radical polymerization.[1]

Experimental Protocol:

-

Monomer Purification: If necessary, pass this compound through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous toluene.

-

Initiator Addition: Add a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (typically 1-2 mol%).

-

Polymerization: Degas the solution by three freeze-pump-thaw cycles. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-80 °C for 12-24 hours.

-

Isolation: Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.

-

Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

Caption: Workflow for the free radical polymerization of this compound.

Heck Coupling Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This compound can participate as the aryl halide component.

Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk tube, add this compound (1 equivalent), the alkene coupling partner (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, NaOAc, or K₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene).

-

Reaction: Stir the mixture under an inert atmosphere at 80-120 °C until the starting material is consumed (monitored by TLC or GC).

-

Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: General workflow for a Heck coupling reaction with this compound.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Solvent Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the mixture under an inert atmosphere at 80-110 °C with vigorous stirring until the reaction is complete.

-

Workup: After cooling, dilute the mixture with an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by flash chromatography or recrystallization to yield the desired biaryl product.

Caption: Workflow for a Suzuki-Miyaura coupling reaction using this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7] It is harmful if swallowed and can cause skin and eye irritation.[6] Always consult the Safety Data Sheet (SDS) from the supplier for complete safety and handling information. Store in a cool, dry place away from ignition sources, and ensure the container is tightly sealed.[2]

Conclusion

This compound is a commercially accessible and synthetically valuable compound for researchers and professionals in drug development and materials science. Its utility in polymerization and palladium-catalyzed cross-coupling reactions allows for the construction of a wide array of complex molecular architectures. This guide provides a foundational understanding of its procurement and application, enabling its effective integration into research and development workflows.

References

- 1. polymersource.ca [polymersource.ca]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and self-assembly of the amphiphilic homopolymers poly(4-hydroxystyrene) and poly(4-(4-bromophenyloxy)styrene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. osti.gov [osti.gov]

- 6. This compound | 2039-82-9 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Polymerization of 4-Bromostyrene via Atom Transfer Radical Polymerization (ATRP)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of 4-bromostyrene using Atom Transfer Radical Polymerization (ATRP). This method allows for the synthesis of well-defined poly(this compound) with predictable molecular weights and low polydispersity, which is crucial for applications in drug delivery, advanced materials, and nanotechnology.

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and high degrees of chain-end functionality.[1][2] The controlled nature of ATRP is achieved through a reversible activation/deactivation process of dormant polymer chains, typically catalyzed by a transition metal complex.[1][2] For the polymerization of styrenic monomers, copper-based catalyst systems are widely employed.[3][4]

Poly(this compound) is a valuable polymer due to the presence of the bromine functionality, which can be further modified through various post-polymerization reactions, such as cross-coupling reactions, to introduce a wide range of functional groups. This makes it an attractive material for the development of functional polymers for drug conjugation, smart materials, and as a precursor for other advanced polymeric structures.

Key Components for ATRP of this compound

Successful ATRP of this compound requires careful selection and purification of the following components:

-

Monomer: this compound. It is recommended to pass the monomer through a column of basic alumina to remove inhibitors prior to use.

-

Initiator: An alkyl halide that can initiate the polymerization. For styrenic monomers, initiators with a similar structure are often preferred to ensure efficient initiation. Common choices include 1-phenylethyl bromide (1-PEBr) and ethyl 2-bromoisobutyrate (EBiB).[5]

-

Catalyst: A transition metal salt, most commonly copper(I) bromide (CuBr).

-

Ligand: A nitrogen-based ligand that complexes with the copper catalyst to solubilize it and tune its reactivity. N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) and 2,2'-bipyridine (bpy) are frequently used.[2][3]

-

Solvent (optional): The polymerization can be carried out in bulk (without solvent) or in solution. Solvents such as toluene or anisole can be used to control the viscosity of the reaction mixture.

-

Deoxygenation: ATRP is sensitive to oxygen, which can terminate the polymerization. Therefore, the reaction mixture must be thoroughly deoxygenated, typically by several freeze-pump-thaw cycles.

Experimental Protocols

The following protocols are adapted from established procedures for the ATRP of styrenic monomers and are suitable for the polymerization of this compound.

Protocol 1: Bulk Polymerization of this compound using CuBr/PMDETA

This protocol aims to synthesize poly(this compound) with a target degree of polymerization (DP) of 50.

Materials:

-

This compound (freshly passed through basic alumina)

-

1-Phenylethyl bromide (1-PEBr)

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anhydrous toluene (if needed for stock solutions)

-

Methanol (for precipitation)

-

Tetrahydrofuran (THF) (for dissolving the polymer)

-

Alumina (for catalyst removal)

Procedure:

-

Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

-

Deoxygenation of Catalyst: Seal the flask with a rubber septum, and perform three cycles of vacuum and backfilling with nitrogen to remove oxygen.

-

Addition of Monomer and Ligand: Under a nitrogen atmosphere, add this compound (9.15 g, 50 mmol) and PMDETA (20.8 µL, 0.1 mmol) to the Schlenk flask via syringe.

-

Initiator Stock Solution: Prepare a stock solution of the initiator, 1-PEBr, in anhydrous toluene to ensure accurate addition. For example, dissolve 185 mg (1 mmol) of 1-PEBr in 1 mL of toluene.

-

Addition of Initiator: Add the appropriate volume of the 1-PEBr stock solution (in this case, for a DP of 50, you would need 1 mmol of initiator for 50 mmol of monomer, so add the entire 1 mL of the stock solution).

-

Freeze-Pump-Thaw Cycles: Subject the reaction mixture to at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. To do this, freeze the mixture in liquid nitrogen, apply a vacuum, and then thaw the mixture. Bubbles of dissolved gas should be visible upon thawing. Repeat this process until no more gas bubbles are observed.

-

Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 110°C and stir.

-

Monitoring the Reaction: Samples can be taken periodically via a degassed syringe to monitor the monomer conversion by ¹H NMR and the evolution of molecular weight and PDI by Gel Permeation Chromatography (GPC).

-

Termination and Purification: After the desired time or conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to terminate the polymerization. Dilute the viscous mixture with THF.

-

Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

-

Precipitation: Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol.

-

Drying: Collect the white polymer by filtration and dry it in a vacuum oven at 40-50°C to a constant weight.

Data Presentation

The following table summarizes typical results for the ATRP of styrenic monomers under various conditions, which can be used as a reference for the expected outcomes of this compound polymerization.

| Entry | Monomer | Initiator | Catalyst/Ligand | [M]:[I]:[C]:[L] | Temp (°C) | Time (h) | Conv. (%) | Mn ( g/mol ) | PDI |

| 1 | Styrene | 1-PEBr | CuBr/PMDETA | 50:1:1:1 | 80 | 2 | - | 2,290 | 1.08 |

| 2 | Styrene | EBiB | CuBr/N-pentyl-2-pyridylmethanimine | 96:1:1:2 | 110 | 6 | 77.9 | 5,270 | 1.29 |

| 3 | Styrene | TD/CuBr₂ | CuBr/bpy | 1000:1:2:4 | 100 | 23.5 | 57 | 34,000 | 1.30[2] |

Note: Data for entries 1 and 2 are for styrene and serve as a good starting point for this compound. Entry 3 uses a different initiating system.

Visualizations

ATRP Mechanism

The fundamental principle of ATRP involves a reversible equilibrium between active (radical) and dormant (halide-terminated) polymer chains, mediated by a transition metal catalyst.

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Workflow

The following diagram illustrates the key steps in setting up an ATRP experiment for this compound.

Caption: Experimental workflow for the ATRP of this compound.

References

Application Notes and Protocols for the Use of 4-Bromostyrene in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-bromostyrene as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of styrenyl compounds, which are key intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials.

Introduction

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1][2] this compound is a valuable building block in these reactions, allowing for the introduction of a vinylphenyl group into a wide array of organic molecules. The resulting styrenic products are precursors to a diverse range of complex molecules, including biologically active compounds and polymers.

The general reaction scheme for the Suzuki coupling of this compound is depicted below:

Caption: General scheme of a Suzuki coupling reaction with this compound.

Key Reaction Parameters

Successful Suzuki coupling of this compound is dependent on the careful selection of several key parameters:

-

Palladium Catalyst: A variety of palladium catalysts can be employed, with the choice often depending on the reactivity of the boronic acid partner. Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂, and pre-catalysts that form the active Pd(0) species in situ.[3][4] The use of phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines, can enhance catalytic activity.[5]

-

Base: A base is required to activate the organoboron reagent, facilitating the transmetalation step in the catalytic cycle.[5] Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[4][6] The choice of base can influence the reaction rate and yield, and should be compatible with any base-sensitive functional groups in the substrates.[7]

-

Solvent: The reaction is typically carried out in a variety of organic solvents, often in the presence of water. Common solvent systems include toluene, 1,4-dioxane, dimethylformamide (DMF), and ethanol/water mixtures.[6][8] The choice of solvent can affect the solubility of the reagents and the stability of the catalyst.

-

Reaction Temperature: The reaction temperature is a critical parameter, with most Suzuki couplings of aryl bromides being conducted at elevated temperatures, typically ranging from 80°C to 110°C.[6][9]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki coupling of this compound with various arylboronic acids under different reaction conditions. This data is compiled from multiple sources to provide a comparative overview.

| Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylboronic acid | PdCl₂(CH₃CN)₂ (0.5) | N/A | K₂CO₃ | Toluene | 80 | 10 | 92 | [9] |

| Phenylboronic acid | Pd(OAc)₂ (0.5) | N/A | K₂CO₃ | WEB | RT | 2 | 95 | [3] |

| 4-Methylphenylboronic acid | PdCl₂(CH₃CN)₂ (0.5) | L₃ (0.75) | K₂CO₃ | Toluene | 80 | 10 | 95 | [9] |

| 4-Methoxyphenylboronic acid | PdCl₂(CH₃CN)₂ (0.5) | L₃ (0.75) | K₂CO₃ | Toluene | 80 | 10 | 96 | [9] |

| 4-Nitrophenylboronic acid | Pd-poly(AA) hybrid (0.045) | N/A | N/A | N/A | 70 | 6 | >80 | [10] |

Note: "L₃" refers to N-[(3,4-dimethoxyphenyl)methylene]-1,2-benzenediamine. "WEB" refers to a water-ethanol-benzene solvent system. "RT" refers to room temperature.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a general procedure for the Suzuki-Miyaura cross-coupling of aryl halides.[3]

Materials:

-

This compound (1 mmol, 183 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%, 1.1 mg)

-

Potassium carbonate (K₂CO₃) (2 mmol, 276 mg)

-

Ethanol/Water/Benzene (WEB) solvent mixture (3 mL)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and palladium(II) acetate (0.5 mol%).

-

Add 3 mL of the WEB solvent mixture to the flask.

-

Stir the reaction mixture vigorously at room temperature for the time indicated by TLC analysis (typically 2-4 hours).

-

Upon completion of the reaction, add 10 mL of water and extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-vinyl-1,1'-biphenyl.

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][11]

References

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Yoneda Labs [yonedalabs.com]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. jk-sci.com [jk-sci.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

Synthesis of Poly(4-bromostyrene): A Detailed Application Note and Protocol

Abstract

This document provides detailed experimental protocols for the synthesis of poly(4-bromostyrene), a versatile polymer utilized in the development of functional materials, flame retardants, and as an intermediate for further chemical modifications. Three prominent polymerization techniques are covered: conventional free radical polymerization (FRP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. Each method offers distinct advantages in controlling the polymer's molecular weight and polydispersity. This guide is intended for researchers in polymer chemistry, materials science, and drug development, offering step-by-step procedures, a comparative summary of reaction parameters and outcomes, and a generalized experimental workflow.

Introduction

Poly(this compound) (PBrS) is a functionalized polystyrene derivative characterized by a bromine atom at the para position of the phenyl ring. This halogen atom imparts unique properties, such as increased refractive index and flame resistance, and serves as a reactive site for a variety of post-polymerization modifications, including cross-coupling reactions (e.g., Suzuki, Sonogashira) and nucleophilic substitutions. These modifications allow for the facile introduction of a wide range of functional groups, making PBrS a valuable precursor for advanced materials with tailored electronic, optical, or biomedical properties.

The synthesis of well-defined PBrS is crucial for its application. This note details three common synthesis routes:

-

Free Radical Polymerization (FRP): A robust and straightforward method, though it offers limited control over the polymer architecture, often resulting in high polydispersity.

-